4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains an oxazole ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (12817 g/mol) and chemical formula (C6H12N2O) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, such as antioxidant potential .
Action Environment
It’s worth noting that similar compounds have been reported to exhibit different activities under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the reaction of nitrosoacetylacetone with alcohol or ether, followed by a dehydration reaction to form the desired product . Other methods include oxidation cyclization, amination synthesis, and Grignard reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the oxazole ring.
Scientific Research Applications
4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine include other oxazole derivatives and heterocyclic compounds with similar structures, such as:
- 4,5-Dihydro-1,3-oxazole
- 4,5-Dihydro-1,3-oxazine
- 4,5-Dihydro-1,3-thiazole
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity
Biological Activity
4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS Number: 1470531-46-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanism of action and relevant case studies.
- Molecular Formula: C6H12N2O
- Molecular Weight: 128.17 g/mol
- CAS Number: 1470531-46-4
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, the compound demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0195 mg/mL |
Escherichia coli | 0.0048 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal strains, supporting its potential use in therapeutic applications .
Antifungal Activity
The antifungal properties of this compound have also been explored. In particular, it has shown efficacy against Candida species and other fungal pathogens.
Table 2: Antifungal Activity Against Various Strains
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.039 |
Fusarium oxysporum | 0.056 |
The compound's ability to inhibit fungal growth indicates its potential as an antifungal agent in clinical settings .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxazole ring plays a crucial role in binding to microbial targets, disrupting essential cellular processes such as protein synthesis or cell wall integrity .
Case Studies
Several case studies have highlighted the efficacy of the compound in various experimental models:
- In Vivo Efficacy Against Bacterial Infections : A study on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to untreated controls.
- Fungal Infection Models : In a model of systemic candidiasis, administration of the compound led to a marked decrease in mortality rates and fungal burden in treated groups versus placebo .
Properties
IUPAC Name |
4-ethyl-4-methyl-5H-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-3-6(2)4-9-5(7)8-6/h3-4H2,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCYESITZWFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(=N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1470531-46-4 |
Source
|
Record name | 4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.